(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
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Overview
Description
(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is a complex organic compound that features a dichloropyridine moiety and an indole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide typically involves the following steps:
Formation of 3,6-dichloropyridine-2-carbonyl chloride: This is achieved by reacting 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-methanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.
3,6-Dichloropyridine-2-carbonyl chloride: An intermediate in the synthetic route.
Butyl 3,6-dichloropyridine-2-carboxylate: A related ester derivative.
Uniqueness
(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is unique due to its specific combination of a dichloropyridine moiety and an indole carboxamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-12(17)19-13(9)15(22)20-10-4-2-1-3-8(10)7-11(20)14(18)21/h1-6,11H,7H2,(H2,18,21)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWSFARWOZUJX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=N3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=N3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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